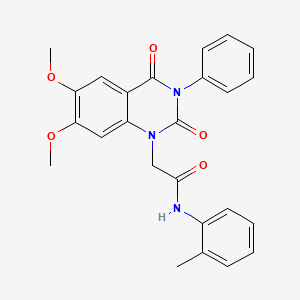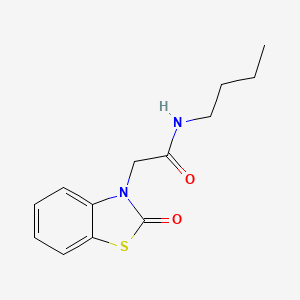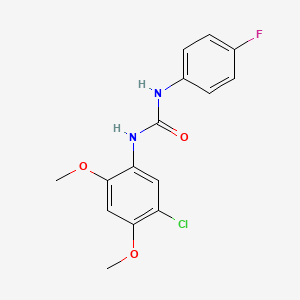![molecular formula C17H27NO B4777935 N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide](/img/structure/B4777935.png)
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide, also known as ACPD, is a chemical compound used in scientific research. This compound has been widely studied due to its potential applications in neuroscience, particularly in the study of glutamate receptors. In
Wirkmechanismus
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide acts as an agonist for mGluRs, specifically mGluR1 and mGluR5. When N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide binds to these receptors, it activates a signaling pathway that leads to the release of intracellular calcium ions. This calcium influx can cause changes in neuronal excitability and synaptic plasticity, which are important for learning and memory.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its activation of mGluRs, N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide in lab experiments is its ability to activate specific mGluRs, allowing researchers to study the role of these receptors in various physiological processes. However, N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been shown to have non-specific effects on other neurotransmitter systems, which may complicate experimental results. Additionally, N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has a short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide. One area of interest is the development of more selective agonists for specific mGluRs, which would allow for more targeted studies of these receptors. Additionally, researchers are exploring the potential therapeutic applications of N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide and other mGluR agonists in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, there is ongoing research into the biochemical and physiological effects of N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide and other glutamate receptor agonists, which may lead to a better understanding of the role of these receptors in the brain.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide is commonly used in neuroscience research due to its ability to activate metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been used to study the role of mGluRs in these processes, as well as in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-2-15(18-16(19)14-3-4-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15H,2-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQQPZFQBUSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-(3-methoxypropyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4777865.png)

![N-(2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4777872.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4777890.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4777899.png)
![1-(4-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4777903.png)

![2-[(2-hydroxyethyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4777911.png)
![3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4777919.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4777943.png)
![N-{4-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4777947.png)